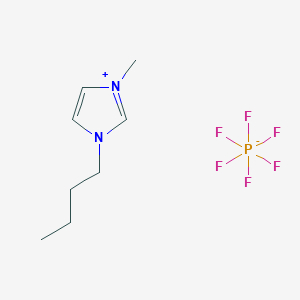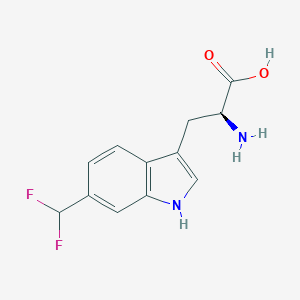
6-(Difluoromethyl)tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)tryptophan (6-DFMT) is a modified form of the amino acid tryptophan that has been gaining attention in scientific research due to its unique properties. This compound has been found to have potential applications in fields such as biochemistry, pharmacology, and neuroscience.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)tryptophan is not fully understood, but it is believed to act as a competitive inhibitor of the enzyme tryptophan hydroxylase. This enzyme is responsible for the conversion of tryptophan to serotonin, a neurotransmitter that plays a key role in mood regulation.
Biochemical and Physiological Effects:
Studies have shown that 6-(Difluoromethyl)tryptophan can alter the levels of various neurotransmitters in the brain, including serotonin and dopamine. It has also been found to have potential anti-inflammatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(Difluoromethyl)tryptophan in lab experiments is its ability to selectively target tryptophan hydroxylase, allowing for more precise investigations into the role of this enzyme in biological systems. However, one limitation is the difficulty in synthesizing this compound, which can limit its availability for research purposes.
Future Directions
There are numerous future directions for research involving 6-(Difluoromethyl)tryptophan. One potential area of investigation is the development of novel therapeutics for diseases such as depression and anxiety, which are thought to be linked to imbalances in serotonin levels. Another area of research could involve the use of 6-(Difluoromethyl)tryptophan as a tool to study the role of tryptophan in various biological processes, such as protein-ligand interactions and immune system function.
In conclusion, 6-(Difluoromethyl)tryptophan is a unique compound with potential applications in various scientific fields. Its ability to selectively target tryptophan hydroxylase makes it a valuable tool for investigating the role of this enzyme in biological systems. Further research into the biochemical and physiological effects of 6-(Difluoromethyl)tryptophan could lead to the development of novel therapeutics for various diseases.
Synthesis Methods
The synthesis of 6-(Difluoromethyl)tryptophan is a complex process that involves multiple steps. One method involves the use of a protected tryptophan derivative, which is then reacted with difluoromethyl iodide and a base to form the final product. Another method involves the use of a fluorinated tryptophan derivative, which is then subjected to a deprotection reaction to yield 6-(Difluoromethyl)tryptophan.
Scientific Research Applications
6-(Difluoromethyl)tryptophan has been used in various scientific studies as a tool to investigate the role of tryptophan in biological systems. It has been found to have potential applications in the study of protein-ligand interactions, as well as in the development of novel therapeutics for various diseases.
properties
CAS RN |
131490-35-2 |
|---|---|
Product Name |
6-(Difluoromethyl)tryptophan |
Molecular Formula |
C12H12F2N2O2 |
Molecular Weight |
254.23 g/mol |
IUPAC Name |
(2S)-2-amino-3-[6-(difluoromethyl)-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C12H12F2N2O2/c13-11(14)6-1-2-8-7(3-9(15)12(17)18)5-16-10(8)4-6/h1-2,4-5,9,11,16H,3,15H2,(H,17,18)/t9-/m0/s1 |
InChI Key |
QKEFAXHAMIYOLM-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC2=C(C=C1C(F)F)NC=C2C[C@@H](C(=O)O)N |
SMILES |
C1=CC2=C(C=C1C(F)F)NC=C2CC(C(=O)O)N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)F)NC=C2CC(C(=O)O)N |
synonyms |
6-(difluoromethyl)tryptophan 6-DF-TRP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



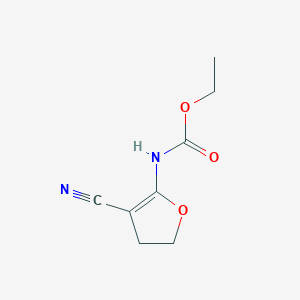


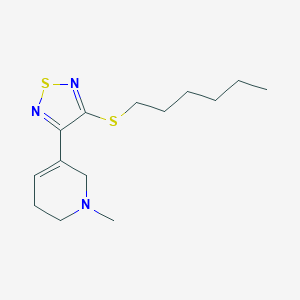
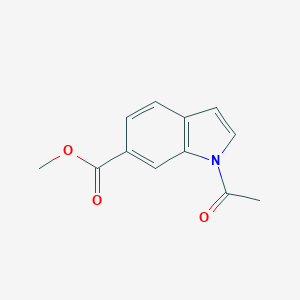
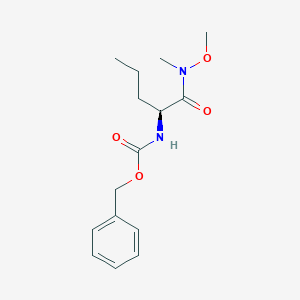
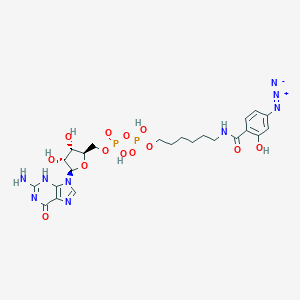
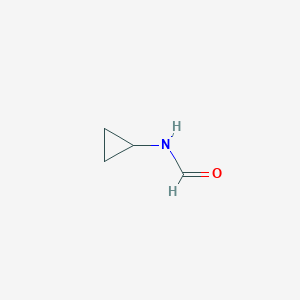
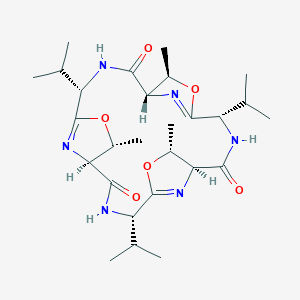
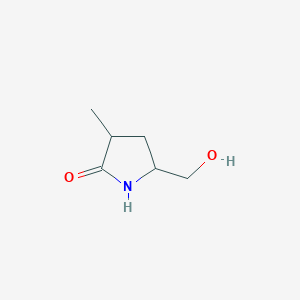
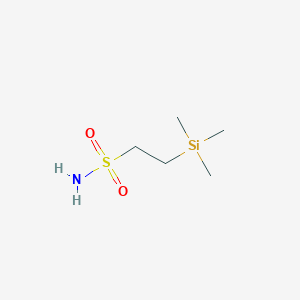
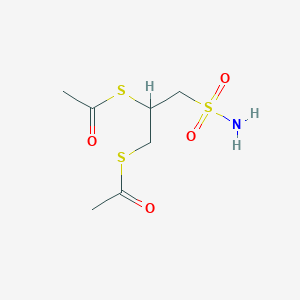
![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B144015.png)
